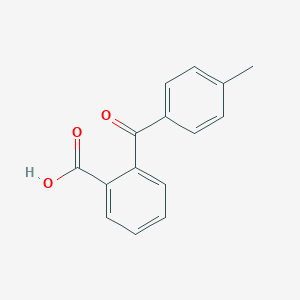

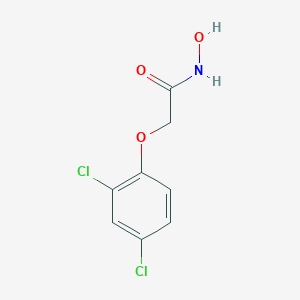

2-(4-Hydroxy-1-piperidinyl)isonicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

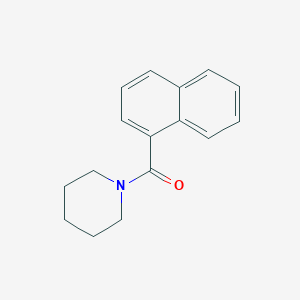

2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position . It is a white solid and is widely used in the pharmaceutical industry .

Molecular Structure Analysis

The molecular formula of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is C11H14N2O3 . The InChI code is 1S/C11H14N2O3/c14-9-2-5-13(6-3-9)10-7-8(11(15)16)1-4-12-10/h1,4,7,9,14H,2-3,5-6H2,(H,15,16) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid include a molecular weight of 222.24 , a predicted density of 1.4±0.1 g/cm3 , a predicted boiling point of 541.6±50.0 °C at 760 mmHg , and a predicted flash point of 281.4±30.1 °C .Applications De Recherche Scientifique

Synthesis of Arylthiadiazole H3 Antagonists

This compound serves as a reactant in the synthesis of arylthiadiazole H3 antagonists, which are explored for their potential therapeutic effects in treating central nervous system disorders .

Development of Water-Soluble N-Mustards

It is used in creating water-soluble N-mustards, which are a class of anticancer agents. These compounds are designed to be more soluble and thus potentially more effective in therapeutic applications .

Antitubercular Drug Synthesis

The compound is involved in the synthesis of antitubercular drugs, contributing to the fight against tuberculosis by providing new avenues for medication development .

Vasopressin1b Receptor Antagonists

It plays a role in the creation of vasopressin1b receptor antagonists, which have implications in treating conditions like depression and anxiety .

MDR Modulators

This chemical is utilized in the synthesis of MDR (multidrug resistance) modulators, which can help overcome drug resistance in cancer treatment .

Selective Norepinephrine Transporter Inhibitors

It acts as a precursor in the development of selective norepinephrine transporter inhibitors, which are investigated for their potential use in treating attention-deficit/hyperactivity disorder (ADHD) and other related conditions .

Medicinal Chemistry Reagent

As a medicinal chemistry reagent, this compound is used broadly across various research applications to develop new therapeutic agents .

Material Synthesis

Isonicotinamide, an isomer of this compound, is used for material synthesis due to its solubility properties, indicating potential industrial applications beyond pharmaceuticals .

Each application represents a unique field where 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid plays a crucial role. The compound’s versatility showcases its importance in advancing scientific research and developing new treatments and technologies.

For further details on each application, including peer-reviewed papers and technical documents, you can refer to the provided references.

MilliporeSigma - 4-Piperidinopiperidine Wikipedia - Isonicotinamide

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-9-2-5-13(6-3-9)10-7-8(11(15)16)1-4-12-10/h1,4,7,9,14H,2-3,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEDHDRNTSZWCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626361 |

Source

|

| Record name | 2-(4-Hydroxypiperidin-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxy-1-piperidinyl)isonicotinic acid | |

CAS RN |

167641-00-1 |

Source

|

| Record name | 2-(4-Hydroxypiperidin-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide](/img/structure/B177048.png)

![N-[1-(3-aminophenyl)ethyl]acetamide](/img/structure/B177054.png)

![3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B177057.png)